molecular formula C13H15FO2 B12079430 1-(3-(Cyclopropylmethoxy)-4-fluorophenyl)propan-1-one

1-(3-(Cyclopropylmethoxy)-4-fluorophenyl)propan-1-one

Cat. No.: B12079430
M. Wt: 222.25 g/mol
InChI Key: BTWOIDFUHHIAGV-UHFFFAOYSA-N
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Description

1-(3-(Cyclopropylmethoxy)-4-fluorophenyl)propan-1-one is an organic compound with a complex structure that includes a cyclopropylmethoxy group, a fluorophenyl group, and a propanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Cyclopropylmethoxy)-4-fluorophenyl)propan-1-one typically involves multiple steps. One common method includes the reaction of 3-(Cyclopropylmethoxy)-4-fluorobenzaldehyde with a suitable reagent to form the desired ketone. The reaction conditions often involve the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(3-(Cyclopropylmethoxy)-4-fluorophenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the ketone group into a carboxylic acid.

    Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: 1-(3-(Cyclopropylmethoxy)-4-fluorophenyl)propanoic acid.

    Reduction: 1-(3-(Cyclopropylmethoxy)-4-fluorophenyl)propan-1-ol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-(Cyclopropylmethoxy)-4-fluorophenyl)propan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-(Cyclopropylmethoxy)-4-fluorophenyl)propan-1-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are often the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(Cyclopropylmethoxy)-4-fluorophenyl)propan-1-one is unique due to the presence of the cyclopropylmethoxy group and the fluorine atom on the phenyl ring. These substituents confer distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C13H15FO2

Molecular Weight

222.25 g/mol

IUPAC Name

1-[3-(cyclopropylmethoxy)-4-fluorophenyl]propan-1-one

InChI

InChI=1S/C13H15FO2/c1-2-12(15)10-5-6-11(14)13(7-10)16-8-9-3-4-9/h5-7,9H,2-4,8H2,1H3

InChI Key

BTWOIDFUHHIAGV-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)F)OCC2CC2

Origin of Product

United States

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